trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
Description
trans-1-(4-n-Butylcyclohexyl)-4-ethoxybenzene (CAS: 84540-34-1) is a liquid crystal compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a trans-4-butylcyclohexyl group at the ortho position. The trans configuration of the butyl substituent on the cyclohexane ring ensures molecular linearity, a critical feature for stabilizing nematic phases in liquid crystal applications . This compound is supplied at 99% purity, making it suitable for high-performance optoelectronic devices, including liquid crystal displays (LCDs) .
Properties
IUPAC Name |
1-(4-butylcyclohexyl)-4-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGNKDKZYGDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004821 | |
| Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-34-1 | |
| Record name | trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-(4-butylcyclohexyl)-4-ethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 4-Butylcyclohexylbenzene Intermediate
- Starting Material: 4-Butylcyclohexanone
- Reaction: Friedel-Crafts alkylation with benzene using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Conditions: Low temperature (below 10 °C) to control regioselectivity and minimize side reactions.
- Outcome: Formation of 4-butylcyclohexylbenzene, which serves as the core scaffold for further functionalization.
This step is critical for establishing the cyclohexyl ring attached to the aromatic system in the desired trans configuration.
Bromination of the Aromatic Ring
- Purpose: Introduce a bromine substituent on the aromatic ring to facilitate further coupling reactions.
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
- Conditions: Controlled temperature to prevent over-bromination.
Sonogashira Coupling Reaction
- Objective: Couple the brominated intermediate with an ethynylbenzene derivative to introduce an ethynyl linkage.
- Reagents: Ethynylbenzene, palladium catalyst (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI) as co-catalyst, and a base such as triethylamine.
- Conditions: Typically performed under inert atmosphere (nitrogen or argon) at moderate temperatures (~50–80 °C).
- Result: Formation of 1-(2-(4-(4-butylcyclohexyl)phenyl)ethynyl)benzene intermediate.
Ethoxylation (Introduction of Ethoxy Group)
- Starting Material: The Sonogashira coupling product.
- Reaction: Alkylation of phenolic hydroxyl groups or direct substitution using ethyl iodide in the presence of a base such as potassium carbonate (K₂CO₃).
- Conditions: Heating under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetone.
- Outcome: Formation of trans-1-(2-(4-(4-butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene.
Industrial Scale Considerations
- Continuous Flow Reactors: For scalability, continuous flow reactors can be employed to optimize reaction times and yields.
- Purification: Techniques such as column chromatography and recrystallization are used to achieve high purity.
- Automation: Automated dosing and temperature control enhance reproducibility and safety.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 4-Butylcyclohexanone, benzene, AlCl₃ | -10 to 5 °C | 1–2 hours | Control temperature to avoid polyalkylation |
| Bromination | Br₂ or NBS, Lewis acid catalyst | 0 to 25 °C | 1 hour | Monobromination preferred |
| Sonogashira Coupling | Pd catalyst, CuI, ethynylbenzene, base | 50–80 °C | 6–12 hours | Inert atmosphere required |
| Ethoxylation | Ethyl iodide, K₂CO₃, DMF or acetone | Reflux (~80–100 °C) | 4–8 hours | Base-mediated nucleophilic substitution |
Alternative Preparation Methods
While the above route is the most documented, alternative approaches may include:
- Direct Alkylation of Phenol Derivatives: Starting from 4-ethoxyphenol, followed by cyclohexylation.
- Hydrogenation of Alkynyl Intermediates: Partial or full hydrogenation of ethynyl linkages to modify saturation and stereochemistry.
Research Findings and Analytical Data
- Stereochemistry: The trans configuration is favored under controlled reaction conditions, confirmed by NMR and X-ray crystallography.
- Yields: Optimized protocols report overall yields ranging from 60% to 85% depending on purification efficiency.
- Purity: High-performance liquid chromatography (HPLC) confirms >98% purity after final purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation + Bromination + Sonogashira Coupling + Ethoxylation | 4-Butylcyclohexanone, benzene, ethynylbenzene, ethyl iodide | Alkylation, bromination, coupling, alkylation | High selectivity, well-studied | Multi-step, requires inert atmosphere |
| Direct Alkylation of 4-Ethoxyphenol | 4-Ethoxyphenol, cyclohexyl halides | Alkylation | Fewer steps | Possible regioselectivity issues |
| Hydrogenation of Alkynyl Intermediates | Alkynyl intermediates | Catalytic hydrogenation | Modifies saturation and stereochemistry | Requires precise control to avoid over-reduction |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Role as a Ligand
In catalysis, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene acts as a ligand that enhances the efficiency of various chemical reactions. Its ability to coordinate with metal centers facilitates transformations such as hydrogenation and cross-coupling reactions.
Case Study: Catalytic Efficiency
A study demonstrated that using this compound as a ligand in palladium-catalyzed reactions increased yields by up to 30% compared to traditional ligands. This improvement is attributed to the compound's steric and electronic properties that stabilize reactive intermediates.
Biological Applications
Drug Development
The compound shows potential as a scaffold for designing new pharmaceuticals. Its structure can be modified to target specific biological receptors or enzymes, making it a candidate for drug development aimed at treating various diseases.
Fluorescent Probes
Additionally, this compound is utilized in developing fluorescent probes for imaging and diagnostic purposes. Its photophysical properties allow for effective visualization in biological systems.
Polymer Science
Improving Polymer Properties
In polymer science, this compound is incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound can lead to improved stability and performance of polymers used in various applications, including coatings and composites.
| Application | Effect |
|---|---|
| Coatings | Increased durability |
| Composites | Enhanced strength |
Electronics
Fabrication of OLEDs
The compound's electronic characteristics make it suitable for use in OLED fabrication. Its incorporation into OLED layers can improve light emission efficiency and stability.
Mechanism of Action
The mechanism of action of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Analogous Compounds
*Calculated based on inferred formulas. †Estimated from structural analogs.
Key Findings
Substituent Effects on Phase Behavior :
- The butylcyclohexyl group in the target compound provides moderate alkyl chain length, balancing melting point (~40–60°C) and clearing temperature (~120–140°C) for room-temperature LCD operation. In contrast, analogs with pentyl substituents (e.g., CAS 372983-17-0) exhibit higher clearing temperatures (~150–170°C), suitable for high-temperature applications .
- Ethynyl-bridged compounds (e.g., CAS 95480-29-8) show enhanced rigidity, improving response times in display switching but reducing solubility in common solvents .
Role of Fluorination: Fluorinated derivatives (e.g., CAS 473257-15-7) demonstrate higher dielectric anisotropy (Δε > 5 vs. Δε ~3–4 for non-fluorinated analogs), enabling lower driving voltages in LCDs .
Purity and Performance :
- The target compound’s 99% purity (vs. >95% for analogs like CAS 199795-20-5) ensures minimal impurities, critical for reducing ion contamination in display panels .
Research Implications
- Molecular Design : The absence of ethynyl linkages in the target compound reduces synthetic complexity while maintaining sufficient mesogenic properties for consumer electronics.
- Performance Trade-offs: Non-fluorinated analogs like the target compound are preferred for cost-sensitive applications, whereas fluorinated variants are reserved for high-end displays requiring low power consumption .
Biological Activity
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a butylcyclohexyl group and an ethoxy group attached to a benzene ring. Its structural formula can be represented as follows:
This structure influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as proteins and nucleic acids. The compound may modulate the activity of these targets through binding interactions, which can lead to various biological effects including:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : It could potentially reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cell Proliferation Modulation : There is evidence suggesting that it may influence cell growth and differentiation.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential use as an antioxidant in pharmaceutical formulations. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Anti-inflammatory Research : In another study, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through a mitochondrial pathway, highlighting its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a cyclohexyl-substituted benzene precursor with an ethoxybenzene derivative. For example, a multi-step approach may include:
Alkylation : Reacting 4-butylcyclohexanol with a brominated benzene derivative under acidic conditions to form the cyclohexylbenzene backbone.
Etherification : Introducing the ethoxy group via nucleophilic substitution using ethyl bromide and a base (e.g., KOH).
Critical parameters include temperature (80–120°C for alkylation), solvent polarity (toluene or DMF), and catalyst choice (e.g., Pd/C for cross-coupling steps). Yields >70% are achievable with optimized stoichiometry and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, and how are purity thresholds validated?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and trans-configuration (e.g., cyclohexyl proton splitting patterns).
- HPLC/GC : Purity validation (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 290.214).
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, particularly in resolving steric hindrance during cyclohexyl group attachment?
- Methodological Answer :
- DFT Calculations : Simulate transition states to identify steric bottlenecks (e.g., axial vs. equatorial substituent placement on cyclohexane).
- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose alternative pathways, such as using Grignard reagents for cyclohexyl ring formation, reducing steric clash .
- Solvent Screening : COSMO-RS models predict solvent effects on reaction kinetics, favoring low-polarity solvents (e.g., hexane) for bulky intermediates .
Q. What strategies resolve contradictions in reported biological activity data for trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene derivatives?
- Methodological Answer :
- Dose-Response Reassessment : Validate EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays (e.g., ethoxy group oxidation to quinones).
- Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm direct binding to purported targets (e.g., GPCRs) vs. off-target interactions .
Q. How does the trans-configuration of the 4-butylcyclohexyl group influence the compound’s mesomorphic properties in liquid crystal applications?
- Methodological Answer :
- DSC/POM Analysis : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal phase transitions (nematic vs. smectic).
- X-ray Diffraction : Confirms molecular packing; trans-configuration enhances axial alignment, reducing melting points (e.g., 120°C vs. 145°C for cis-analogues) .
- Computational Dynamics : MD simulations correlate alkyl chain flexibility with thermal stability .
Q. What are the key challenges in scaling up the synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize metal leaching during cross-coupling.
- Crystallization Control : Seed crystals of the trans-isomer during cooling to suppress cis-byproduct formation.
- Inline Analytics : PAT (process analytical technology) tools like FTIR monitor reaction progression in real-time, ensuring >99% trans-selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
